molecular formula C14H12N3+ B280609 N-pyridin-2-ylisoquinolin-2-ium-2-amine

N-pyridin-2-ylisoquinolin-2-ium-2-amine

Cat. No.: B280609
M. Wt: 222.26 g/mol
InChI Key: OLJDECQAGVXKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-2-ylisoquinolin-2-ium-2-amine is a compound that belongs to the class of pyridinium and isoquinolinium salts. These compounds are known for their structural diversity and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-2-ylisoquinolin-2-ium-2-amine typically involves the reaction of pyridine or isoquinoline with cyanomethyl halides. This reaction forms 1-(cyanomethyl)pyridinium or isoquinolinium halides, which are then treated with a base to form the desired ylide . The reaction conditions are generally mild, and the process can be carried out at room temperature using common solvents like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-pyridin-2-ylisoquinolin-2-ium-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cyanomethyl halides, bases like DABCO, and solvents like acetonitrile . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as indolizines, cyclopropanes, and substituted pyridines .

Mechanism of Action

The mechanism of action of N-pyridin-2-ylisoquinolin-2-ium-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

N-pyridin-2-ylisoquinolin-2-ium-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C14H12N3+

Molecular Weight

222.26 g/mol

IUPAC Name

N-pyridin-2-ylisoquinolin-2-ium-2-amine

InChI

InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1

InChI Key

OLJDECQAGVXKNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3

Origin of Product

United States

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